Antimalarial agent 24

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antimalarial agent 24 is a novel compound developed to combat malaria, a disease caused by Plasmodium parasites and transmitted by Anopheles mosquitoes. This compound is part of ongoing efforts to develop new antimalarial drugs that can overcome resistance to existing treatments and provide effective, safe, and convenient options for malaria prevention and treatment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 24 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a core structure, which is then modified through various chemical reactions to introduce functional groups essential for antimalarial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in large quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and composition of the compound during production.

Analyse Des Réactions Chimiques

Types of Reactions: Antimalarial agent 24 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions: Reagents commonly used in the synthesis and modification of this compound include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal yields and selectivity.

Major Products Formed: The major products formed from these reactions are intermediates and derivatives of this compound, each possessing specific structural features that contribute to the compound’s antimalarial activity. These products are further purified and characterized to ensure their suitability for use in pharmaceutical formulations.

Applications De Recherche Scientifique

Antimalarial agent 24 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on Plasmodium parasites and its potential to inhibit parasite growth and replication.

Medicine: Evaluated in preclinical and clinical trials for its efficacy and safety in treating malaria. It is also studied for its potential to prevent malaria transmission by targeting different stages of the parasite’s life cycle.

Industry: Utilized in the development of new antimalarial formulations and combination therapies to enhance treatment outcomes and reduce the risk of resistance.

Mécanisme D'action

The mechanism of action of antimalarial agent 24 involves multiple molecular targets and pathways. The compound is believed to interfere with the parasite’s ability to metabolize heme, a crucial component of its survival. By binding to heme and preventing its detoxification, this compound induces oxidative stress and damages the parasite’s cellular structures. Additionally, the compound may inhibit key enzymes involved in the parasite

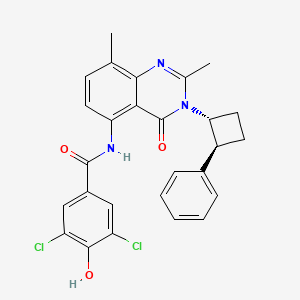

Propriétés

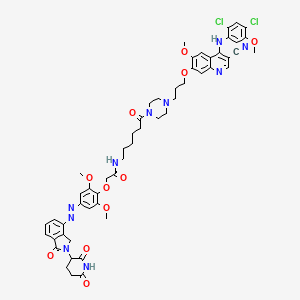

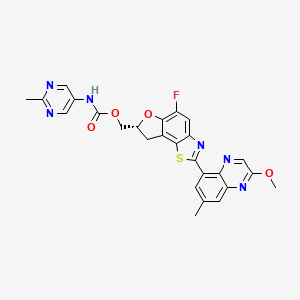

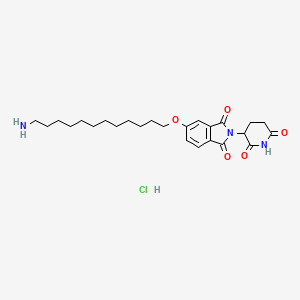

Formule moléculaire |

C20H16N4O2 |

|---|---|

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

2-[2-(4-phenyltriazol-1-yl)ethylamino]naphthalene-1,4-dione |

InChI |

InChI=1S/C20H16N4O2/c25-19-12-17(20(26)16-9-5-4-8-15(16)19)21-10-11-24-13-18(22-23-24)14-6-2-1-3-7-14/h1-9,12-13,21H,10-11H2 |

Clé InChI |

NHPSSPKUVSQOSV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

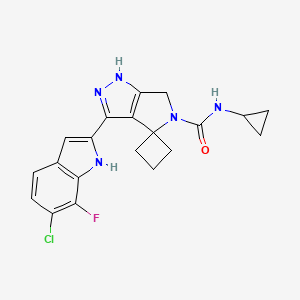

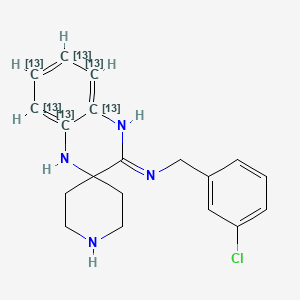

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)